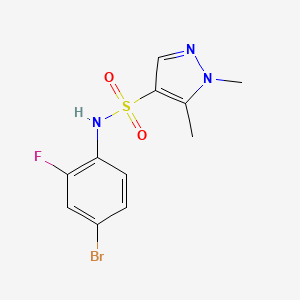![molecular formula C13H9F2N3O B7532366 7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)
7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in pharmaceutical research. This compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including cyclin-dependent kinases (CDKs), Aurora kinases, and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell cycle regulation, cell proliferation, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Wirkmechanismus
The mechanism of action of 7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine involves the binding of the compound to the active site of the target enzyme or receptor. This binding leads to the inhibition of enzyme activity, which in turn affects the cellular processes that the enzyme is involved in. The exact mechanism of action of this compound may vary depending on the specific enzyme or receptor that it targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it targets. Inhibition of CDKs has been shown to lead to cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK-3β has been shown to have neuroprotective effects in animal models of Alzheimer's disease. The compound has also been found to exhibit anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against various enzymes and receptors, its relative ease of synthesis, and its potential applications in pharmaceutical research. However, the compound may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine. One direction is to explore its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is to investigate its effects on other cellular processes and pathways. Additionally, further optimization of the synthesis method may lead to the development of more efficient and cost-effective methods for producing the compound.
Synthesemethoden
The synthesis of 7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine involves the reaction of 4-(Difluoromethoxy)aniline with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate in the presence of a suitable catalyst. This reaction leads to the formation of this compound as the main product. This synthesis method has been optimized to produce high yields of the compound and has been used in various studies to obtain sufficient quantities of this compound for further research.
Eigenschaften
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O/c14-13(15)19-10-3-1-9(2-4-10)11-5-7-16-12-6-8-17-18(11)12/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALWYYWSRWNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=CC=NN23)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
![1,1-dioxo-3-[(5-phenyl-1,3-oxazol-2-yl)methyl]-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532305.png)

![4-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7532319.png)
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)

